molecular formula C14H11NO5 B155005 Benzyl 2-hydroxy-5-nitrobenzoate CAS No. 155388-71-9

Benzyl 2-hydroxy-5-nitrobenzoate

Cat. No. B155005
M. Wt: 273.24 g/mol
InChI Key: DNKITKPTEJNJOU-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C14H11NO5 . It is used as a reactant in the preparation of 4-({[(1S)-(aminocarbonyl)-3-methylbutyl]amino}carbonyl)-2’‘-({[4-(aminomethyl)phenyl]amino}carbonyl)-4’'-(methylamino)biphenyl-2-carboxylic acid .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Benzyl 2-hydroxy-5-nitrobenzoate has been studied for its crystal structure and molecular interactions. For instance, Sonar et al. (2007) synthesized crystals of a similar compound, benzyl 2,6-dihydroxy-3-nitrobenzoate, revealing how the nitro group is almost coplanar with the attached benzene ring, indicating conjugation with the π-electron system. This study also highlighted the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Synthesis and Cyclization Reactions

The compound has been involved in various synthetic and cyclization reactions. Kowalewska and Kwiecień (2008) demonstrated the cyclization of related compounds under classical Perkin reaction conditions, forming various derivatives characterized by spectroscopic methods. This research contributes to understanding the chemical behavior of similar nitrobenzoate compounds (Kowalewska & Kwiecień, 2008).

Microwave-Assisted Synthetic Approaches

Chanda et al. (2012) explored microwave-assisted synthetic approaches using related compounds like 4-hydroxy-3-nitrobenzoic acid. This method facilitated the creation of diverse chemical libraries, significant for drug discovery programs, indicating the potential of similar compounds in rapid and efficient synthesis (Chanda, Maiti, Tseng, & Sun, 2012).

Vibrational Spectroscopy and Quantum Chemistry

Vibrational spectroscopy and ab initio calculations, as studied by Mary et al. (2008), are crucial for understanding the properties of related compounds like 5-nitro-2-(p-fluorophenyl)benzoxazole. This research provides insights into the vibrational frequencies and molecular structure, essential for applications in material science and chemistry (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Anticancer Research

In the field of anticancer research, compounds like 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, derived from similar nitro derivatives, have shown promising results. Chazin et al. (2015) synthesized and evaluated these compounds, revealing their potential as anticancer agents, which could guide future research on benzyl 2-hydroxy-5-nitrobenzoate derivatives (Chazin, Sanches, Lindgren, Vellasco Junior, Pinto, Burbano, Yoneda, Leal, Gomes, Wardell, Wardell, Montenegro, & Vasconcelos, 2015).

properties

IUPAC Name

benzyl 2-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-13-7-6-11(15(18)19)8-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKITKPTEJNJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566355
Record name Benzyl 2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-hydroxy-5-nitrobenzoate

CAS RN

155388-71-9
Record name Benzyl 2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Miura, N Seki, T Koike, T Ishihara, T Niimi… - Bioorganic & Medicinal …, 2007 - Elsevier
We found the novel selective and orally available non-amidine TF/FVIIa complex inhibitor 21e, 4-({[(1S)-(aminocarbonyl)-3-methylbutyl]amino}carbonyl)-2′-({[4- (aminomethyl)phenyl]…
Number of citations: 23 www.sciencedirect.com
M Miura, T Koike, T Ishihara, F Hirayama… - Synthetic …, 2006 - Taylor & Francis
A one‐pot synthetic procedure for 2,2′‐disubstituted biaryls was developed via a Suzuki cross‐coupling reaction of aryl triflates in a biphasic solvent system. The effects of various …
Number of citations: 16 www.tandfonline.com

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